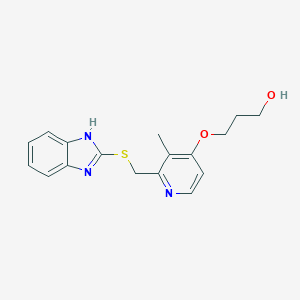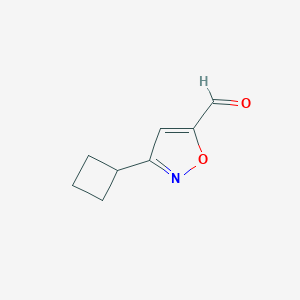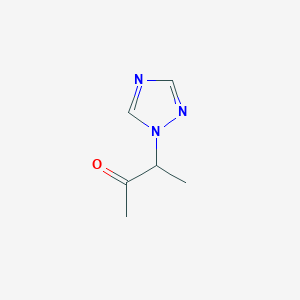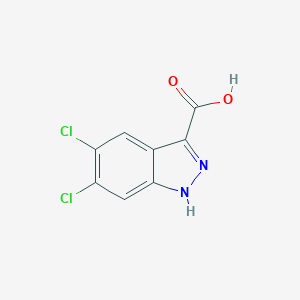![molecular formula C7H13N3O B054749 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol CAS No. 111677-92-0](/img/structure/B54749.png)
2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol, also known as EDAPE, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is a pyrazole derivative that contains an ethylideneamino group and a hydroxyl group. EDAPE has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol is not fully understood. However, studies have shown that 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol induces cell cycle arrest and apoptosis in cancer cells. 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol also inhibits the production of reactive oxygen species and reduces oxidative stress. In addition, 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol has been shown to have various biochemical and physiological effects. 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol also inhibits the production of reactive oxygen species and reduces oxidative stress. In addition, 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol in lab experiments include its unique structure and potential applications in various research fields. 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol has been shown to have anticancer activity, anti-inflammatory and antioxidant properties, and potential as a chiral building block in organic synthesis. However, the limitations of using 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol research. One direction is to further investigate the mechanism of action of 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol and its potential applications in cancer therapy. Another direction is to study the anti-inflammatory and antioxidant properties of 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol and its potential applications in the treatment of inflammatory diseases. In addition, further studies are needed to determine the toxicity and safety profile of 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol. Finally, the potential of 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol as a chiral building block in organic synthesis should be explored further.
Conclusion:
2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol is a pyrazole derivative that has gained significant attention in scientific research due to its unique structure and potential applications. 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively. 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol has been shown to have anticancer activity, anti-inflammatory and antioxidant properties, and potential as a chiral building block in organic synthesis. However, further studies are needed to fully understand its mechanism of action and toxicity profile. The potential applications of 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol in various research fields make it an interesting and promising compound for future research.
Méthodes De Synthèse
2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol can be synthesized using various methods, including the reaction of ethylideneamino-3,4-dihydropyrazole with epichlorohydrin in the presence of a base. Another method involves the reaction of ethylideneamino-3,4-dihydropyrazole with ethylene oxide in the presence of a base. The product is then purified using column chromatography. The purity of the product can be determined using NMR spectroscopy and elemental analysis.
Applications De Recherche Scientifique
2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol has also been studied for its anti-inflammatory and antioxidant properties. In addition, 2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol has been shown to have potential as a chiral building block in organic synthesis.
Propriétés
Numéro CAS |
111677-92-0 |
|---|---|
Nom du produit |
2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol |
Formule moléculaire |
C7H13N3O |
Poids moléculaire |
155.2 g/mol |
Nom IUPAC |
2-[5-(ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol |
InChI |
InChI=1S/C7H13N3O/c1-2-8-7-3-4-10(9-7)5-6-11/h2,11H,3-6H2,1H3 |
Clé InChI |
NZWVQUKMEYAWNI-UHFFFAOYSA-N |
SMILES |
CC=NC1=NN(CC1)CCO |
SMILES canonique |
CC=NC1=NN(CC1)CCO |
Synonymes |
1H-Pyrazole-1-ethanol, 3-(ethylideneamino)-4,5-dihydro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



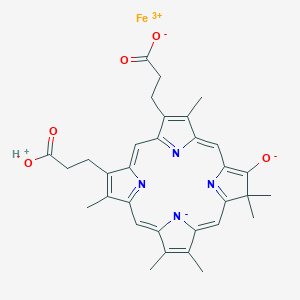


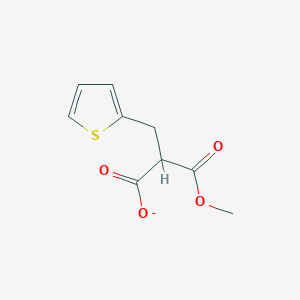
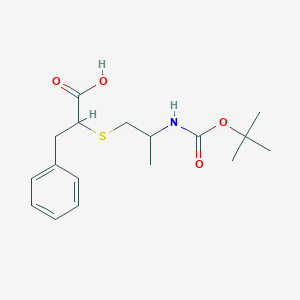


![[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B54684.png)
